![molecular formula C16H17NO2 B14692352 4-{(E)-[(4-Propoxyphenyl)methylidene]amino}phenol CAS No. 32185-09-4](/img/structure/B14692352.png)
4-{(E)-[(4-Propoxyphenyl)methylidene]amino}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{(E)-[(4-Propoxyphenyl)methylidene]amino}phenol is an organic compound characterized by its unique structure, which includes a propoxyphenyl group and a phenol group connected through a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(4-Propoxyphenyl)methylidene]amino}phenol typically involves the reaction of 4-propoxybenzaldehyde with 4-aminophenol in the presence of a suitable solvent such as methanol. The reaction is carried out at room temperature, resulting in the formation of an imine bond between the aldehyde and the amine groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-{(E)-[(4-Propoxyphenyl)methylidene]amino}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine bond can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
4-{(E)-[(4-Propoxyphenyl)methylidene]amino}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 4-{(E)-[(4-Propoxyphenyl)methylidene]amino}phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the imine bond can undergo hydrolysis or reduction, leading to the formation of active metabolites. These interactions can affect various biochemical pathways, contributing to the compound’s biological activity .
相似化合物的比较
Similar Compounds
- 4-[(4-Methoxyphenyl)amino]methylphenol
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- 4-[(4-Methylbenzyl)oxy]-N’-{(E)-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}benzohydrazide
Uniqueness
4-{(E)-[(4-Propoxyphenyl)methylidene]amino}phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
32185-09-4 |
|---|---|
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC 名称 |
4-[(4-propoxyphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C16H17NO2/c1-2-11-19-16-9-3-13(4-10-16)12-17-14-5-7-15(18)8-6-14/h3-10,12,18H,2,11H2,1H3 |
InChI 键 |
JAQGVTFLBYJJRR-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


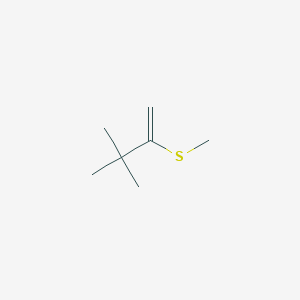
![[(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate](/img/structure/B14692285.png)
![[(3Z)-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B14692286.png)
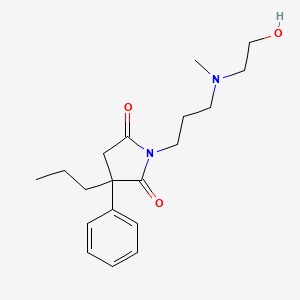
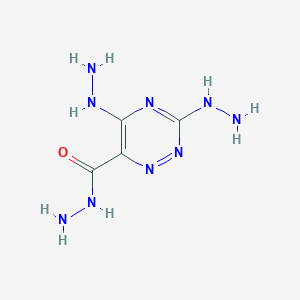
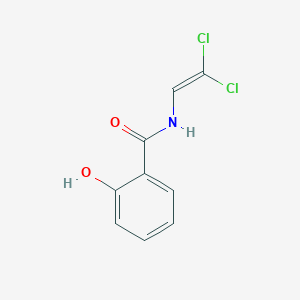
![ethyl N-[(2-chlorophenyl)methylideneamino]carbamate](/img/structure/B14692307.png)
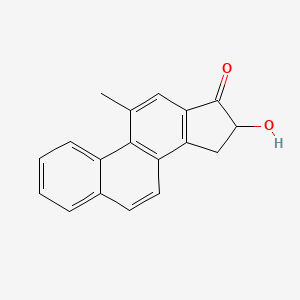

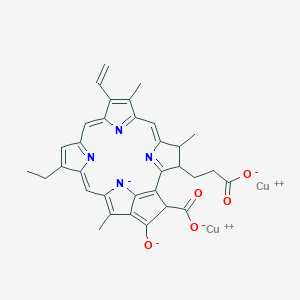
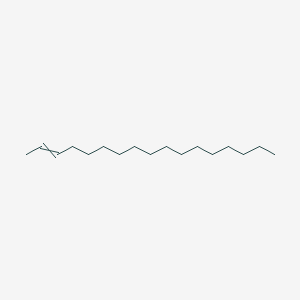

![11,17-dihydroxy-10,13-dimethyl-17-(3-methyl-1,3-oxazolidine-2-carbonyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14692341.png)
![4-(3,4-Dimethoxyphenyl)-6,7-dimethoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14692356.png)
